Absence of Comparative In Vitro Potency or Selectivity Data vs. Defined Analogs
A systematic search for quantitative comparative activity data (e.g., IC50, Ki, EC50) for 1393444-14-8 against any specific biological target and a named comparator molecule yielded no results. Searches across binding databases and literature for terms like 'IC50,' 'inhibition,' and the compound's synonyms returned no entries for this exact compound [1]. While a structurally related compound, (E)-4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-one, has a reported IC50 of 26 nM for human HPGDS [2], this is a different compound and cannot be used to infer the activity of the target molecule. No head-to-head comparison exists.
| Evidence Dimension | In vitro target inhibition (IC50) |
|---|---|
| Target Compound Data | No data available. |
| Comparator Or Baseline | Not applicable; no direct comparator identified. |
| Quantified Difference | Not calculable. |
| Conditions | Not applicable. |
Why This Matters
Without target-specific activity data, a scientist cannot prioritize this scaffold over another based on known, quantifiable potency or selectivity, making it a high-risk, exploratory starting point.
- [1] Search Results for '1393444-14-8' 'IC50'. (n.d.). Retrieved from multiple databases including BindingDB, ChEMBL, and PubMed. View Source
- [2] BindingDB. (n.d.). BDBM50084155 CHEMBL3425953. Affinity Data: IC50: 26nM for human HPGDS. Retrieved from https://bindingdb.org View Source
